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GSK-J1 is a highly potent inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX

(KDM6A) [1] [2]. The table below summarizes its inhibitory activity (IC50) against various human histone

demethylases.

Enzyme Target Subfamily GSK-J1 Mean IC50 (µM) [3] Other Reported IC50 Values

JMJD3 (KDM6B) KDM6 0.00006 [3] 28 nM [2], 60 nM [1] [4]

UTX (KDM6A) KDM6 Information Missing 53 nM [2]

JARID1B (KDM5B) KDM5 0.95 [3] 170 nM [2]

JARID1C (KDM5C) KDM5 1.76 [3] 550 nM [2]

JMJD2A (KDM4A) KDM4 44.3 [3] >20 µM [2]

JMJD2E (KDM4C) KDM4 19.6 [3] Information Missing

JMJD1A (KDM3A) KDM3 41.0 [3] Information Missing

GSK-J1 demonstrates high selectivity for the KDM6 subfamily. Profiling against a panel of human 2-

oxoglutarate (2-OG) oxygenases using a thermal shift assay showed significant binding only to H3K27me3

demethylases [3]. It also does not significantly inhibit 100 protein kinases at 30 µM and has negligible off-
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target activity against a panel of 60 unrelated proteins, including other chromatin-modifying enzymes like

histone deacetylases [3] [2].

Experimental Protocol Examples

The inhibition of histone demethylases by GSK-J1 can be assessed using various assays. Here are detailed

methodologies for two key approaches:

1. Histone Demethylase AlphaScreen Assay [3] This is a commonly used method to determine the IC50 of

GSK-J1.

Principle: An amplified luminescent proximity homogeneous assay that detects the demethylation of

a biotinylated histone peptide.
Procedure:

Reaction Setup: Experiments are performed in a 384-well plate format in an assay buffer (50
mM HEPES pH 7.5, 0.1% (w/v) BSA, 0.01% (v/v) Tween-20).

Enzyme & Inhibitor Incubation: The demethylase enzyme is pre-incubated with a titration of
GSK-J1 for 15 minutes (final DMSO concentration of 1%).

Reaction Initiation: The enzyme reaction is started by adding a substrate mix containing α-
ketoglutarate (concentration varies, e.g., 10 µM for JMJD3), ferrous ammonium sulfate (Fe2+,

concentration varies, e.g., 10 µM for JMJD3), L-ascorbic acid (100 µM), and a biotinylated
peptide substrate (e.g., Biotin-H3(14-34)K27Me3 at 0.06 µM for JMJD3).

Reaction Termination: The reaction is stopped after a specific time (e.g., 5 minutes for
JMJD3) by adding EDTA (7.5 mM final concentration).

Detection: Stopped reactions are incubated with Streptavidin Donor beads and Protein-A
conjugated Acceptor beads pre-complexed with an antibody specific to the product methyl

mark. Detection proceeds for 1 hour at room temperature before reading the plate.
Data Analysis: Data are normalized to a no-enzyme control, and the IC50 is determined using

nonlinear regression curve fitting (e.g., with GraphPad Prism).

2. Thermal Shift Assay (Tm Shift) [3] This assay is used to profile the binding and selectivity of GSK-J1

across a range of Fe2+/2-OG dependent oxygenases.

Principle: Binding of an inhibitor to a protein can increase its thermal stability, which is observed as

an increase in its melting temperature (Tm).
Procedure:

Sample Preparation: The assay is performed in a 96-well PCR plate. Enzyme (1 µM) is mixed
with SYPRO Orange dye in a buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 50 µM NiCl2).
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Inhibitor Addition: GSK-J1 is added to a final concentration of 20 µM.

Thermal Denaturation: The protein is thermally denatured by increasing the temperature by
3°C every minute over 71 cycles in a real-time PCR machine. Fluorescence increase (indicative

of protein unfolding) is monitored.
Data Analysis: Fluorescence intensity is plotted as a function of temperature, and Tm values

are calculated by fitting the data to the Boltzmann equation. A significant Tm shift (>2.5°C)
suggests binding.

Biological Applications & Evidence

GSK-J1 has been used in diverse cellular and animal models to probe the function of JMJD3 and UTX. The

following diagram illustrates a key signaling pathway modulated by GSK-J1, as identified in a model of

LPS-induced mastitis [5].
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GSK-J1 inhibits JMJD3, increasing repressive H3K27me3 marks and suppressing pro-inflammatory gene

transcription [5].

Key biological findings from research using GSK-J1 include:

Inflammation: GSK-J1 inhibits TNF-α production in human primary macrophages and alleviates

symptoms in a mouse model of LPS-induced mastitis by increasing global H3K27me3 levels and
suppressing the transcription of inflammatory genes [1] [5].

Cancer: GSK-J1, when combined with the LSD1 inhibitor Tranylcypromine (TCP), shows synergistic
effects in inhibiting cell proliferation and inducing apoptosis in head and neck squamous cell

carcinoma (HNSCC) in both in vitro and in vivo models [6].
Development: In vivo application of GSK-J1 in developing rat retina increases H3K27me3 levels,

affecting cell proliferation, apoptosis, and the differentiation of specific neuronal subtypes, particularly
reducing the number of rod-on bipolar cells [7].

Infectious Disease: The related prodrug GSK-J4 (hydrolyzed to GSK-J1) shows promising
antischistosomal effects, causing mortality in schistosomula and adult worms and impairing egg

laying, suggesting histone demethylases as potential therapeutic targets for parasitic diseases [8].

Practical Usage Guide

Solubility and Storage: GSK-J1 is typically dissolved in DMSO. Reported solubility in DMSO ranges
from 38.94 mg/mL (100 mM) [2] to 78 mg/mL (200.28 mM) [1]. It is recommended to use freshly

opened, moisture-absorbing DMSO to maintain solubility [1]. As a solid, it should be stored
desiccated at room temperature [2].

In Vitro Cytotoxicity: It is important to determine the non-toxic concentration range for your specific
cell type. For example, in mouse mammary epithelial cells, significant cytotoxicity was observed at

100 µM, while concentrations of 0.1, 1, or 10 µM were suitable for functional studies [5].
In Vivo Formulation: For animal studies, GSK-J1 can be formulated for administration. One

validated method uses a solution of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH2O at a
concentration of 3.9 mg/mL [1]. In a head and neck squamous cell carcinoma mouse model, it was

administered intraperitoneally at a dose of 25 mg/kg [6].

GSK-J1 is a powerful tool for epigenetic research. As its effects can vary by cell type and context,

preliminary dose-response and viability experiments in your specific model system are crucial for a

successful study.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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